molecular formula C11H13Cl2N3O B1433887 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole hydrochloride CAS No. 1431966-42-5

5-Chloro-2-piperazin-1-yl-1,3-benzoxazole hydrochloride

Cat. No.: B1433887
CAS No.: 1431966-42-5
M. Wt: 274.14 g/mol
InChI Key: ZEWPJOMPPWYUIM-UHFFFAOYSA-N
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Description

5-Chloro-2-piperazin-1-yl-1,3-benzoxazole hydrochloride is a chemical compound with the molecular formula C11H12ClN3O•HCl It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Biochemical Analysis

Biochemical Properties

5-Chloro-2-piperazin-1-yl-1,3-benzoxazole hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with sirtuin 2, an enzyme involved in deacetylation processes, exhibiting inhibitory activity . The nature of this interaction involves binding to the active site of sirtuin 2, thereby inhibiting its enzymatic activity. Additionally, this compound may interact with other biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory action on sirtuin 2 can lead to alterations in the acetylation status of histones and other proteins, thereby affecting gene expression . Furthermore, this compound may impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound binds to the active site of sirtuin 2, inhibiting its deacetylase activity . This inhibition leads to an increase in the acetylation levels of target proteins, which can result in changes in gene expression and cellular functions. Additionally, this compound may interact with other enzymes, either inhibiting or activating their functions, thereby influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies may lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxic effects while exerting its biochemical influence. At higher doses, this compound may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound may influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . Additionally, this compound can affect metabolite levels, thereby altering the overall metabolic state of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may interact with membrane transporters, facilitating its uptake and distribution within cells . Once inside the cells, this compound can localize to specific cellular compartments, influencing its biochemical activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole hydrochloride typically involves the reaction of 5-chloro-2-aminobenzoxazole with piperazine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-piperazin-1-yl-1,3-benzoxazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzoxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoxazole and piperazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoxazole derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Hydrolysis: Products include benzoxazole and piperazine derivatives.

Scientific Research Applications

5-Chloro-2-piperazin-1-yl-1,3-benzoxazole hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Biological Research: The compound is used in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is employed in the design of chemical probes for studying biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride: Similar structure but contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.

    2-Piperazin-1-yl-1,3-benzoxazole: Lacks the chlorine substituent on the benzoxazole ring.

    5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride: Similar structure but contains an additional hydrochloride group.

Uniqueness

5-Chloro-2-piperazin-1-yl-1,3-benzoxazole hydrochloride is unique due to its specific combination of a benzoxazole ring with a piperazine moiety and a chlorine substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-chloro-2-piperazin-1-yl-1,3-benzoxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O.ClH/c12-8-1-2-10-9(7-8)14-11(16-10)15-5-3-13-4-6-15;/h1-2,7,13H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWPJOMPPWYUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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